molecular formula C15H19N3O2 B2957963 N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034578-53-3

N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2957963
CAS RN: 2034578-53-3
M. Wt: 273.336
InChI Key: FNRZIBIOGGKXLI-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative that is substituted with an adamantyl group and a carboxamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromatic pyrimidine ring, the adamantyl group, and the carboxamide group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it can be inferred that it might undergo reactions typical of pyrimidines, carboxamides, and adamantanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect those of its constituent parts. For example, it might display the stability and chemical inertness characteristic of adamantanes .

Scientific Research Applications

Metabolite Profiling and Stability

Research has delved into the metabolite profiling of synthetic cannabinoids, including those structurally related to N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide, using human hepatocytes and liver microsomes. These studies identify the metabolic pathways and stability of these compounds, offering insights into their pharmacokinetics and potential toxicological profiles (Gandhi et al., 2015).

Polymer Synthesis

Another area of application includes the synthesis of new polyamide-imides and polyamides containing adamantyl groups, demonstrating the versatility of adamantane derivatives in creating materials with desirable thermal and mechanical properties. This research contributes to the development of high-performance polymers for various industrial applications (Liaw & Liaw, 2001).

Antimicrobial and Antiproliferative Activities

Adamantylated pyrimidines, including compounds structurally related to the query compound, have been synthesized and evaluated for their biological activities. These studies have revealed significant anticancer and antimicrobial properties, suggesting potential applications in the development of new therapeutic agents (Orzeszko et al., 2004).

Antiviral Research

Research into adamantyl-substituted carboxamide derivatives has also shown promising anti-influenza virus activity. This includes the development of compounds that inhibit viral fusion, indicating potential for these derivatives in antiviral therapies (Göktaş et al., 2012).

Folate Metabolism Inhibition

Investigations into pyrimidines with adamantyl substituents have explored their role in inhibiting folate metabolism. This research has implications for cancer treatment, highlighting the adamantyl group's utility in enhancing the therapeutic potency of compounds through improved cellular uptake (Ho et al., 1972).

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and activity. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

N-(1-adamantyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-13-4-12(16-8-17-13)14(20)18-15-5-9-1-10(6-15)3-11(2-9)7-15/h4,8-11H,1-3,5-7H2,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRZIBIOGGKXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide

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